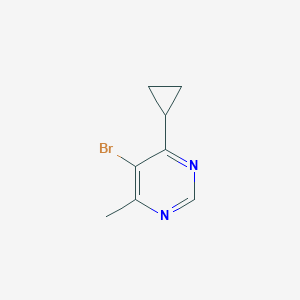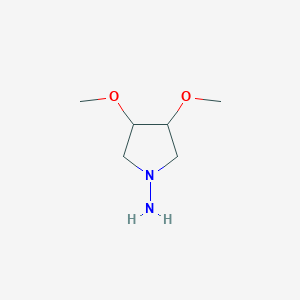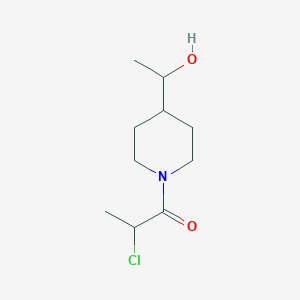
Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate
Overview
Description
Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate is a chemical compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 . It is also known as Pyrimethanil or Folpan and is commonly used as a broad-spectrum fungicide to control various fungal infections in crops.
Synthesis Analysis
The synthesis of Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate and similar compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is based on the direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate can be represented by the SMILES notation: O=C(OCC)CC(CSC1=NC=CC=N1)=O .Scientific Research Applications
Pharmacology: Antitumor Activity
Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate, due to its pyrimidine core, may play a role in the development of antitumor agents. Pyrimidine derivatives have been reported to exhibit high inhibition against EGFR-TK, a target in cancer therapy . The compound’s potential in pharmacology stems from the biological significance of the pyrimidine structure, which is a key component in nucleic acids and certain vitamins.
Organic Synthesis: Intermediate in Heterocyclic Compound Formation
In organic synthesis, this compound can serve as an intermediate for the construction of more complex heterocyclic structures. Pyrimidine rings are foundational elements in many pharmaceuticals, and their derivatives are valuable for synthesizing a variety of biologically active molecules .
Medicinal Chemistry: Drug Design
The pyrimidine moiety is a privileged structure in medicinal chemistry, often used in drug design due to its presence in many biologically active compounds. Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate could be utilized in the synthesis of new drugs, leveraging the pyrimidine ring’s ability to interact with various biological targets .
Chemical Research: Analytical Studies
This compound is suitable for use in chemical research, particularly in analytical studies such as NMR, HPLC, LC-MS, and UPLC. These techniques are essential for understanding the properties and behaviors of new chemical entities .
Industrial Applications: Bulk Custom Synthesis
In an industrial context, Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate can be used for bulk custom synthesis. Its structure allows for the creation of various derivatives, which can be tailored for specific industrial needs .
Biological Properties: Exploration of Pyrimidine Derivatives
The exploration of pyrimidine derivatives, including Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate, is crucial in understanding their biological properties. This research can lead to the discovery of new therapeutic agents and enhance our knowledge of pyrimidine’s role in biological systems .
properties
IUPAC Name |
ethyl 3-oxo-4-pyrimidin-2-ylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-15-9(14)6-8(13)7-16-10-11-4-3-5-12-10/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKUJDFVQFECCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B1488146.png)




![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488151.png)







